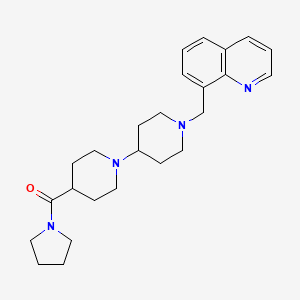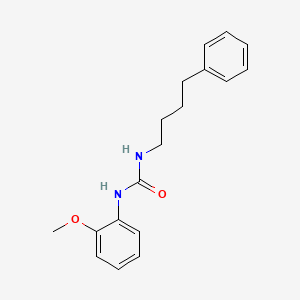
4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNB is a potent and selective antagonist of the muscarinic acetylcholine receptor, which plays a critical role in various physiological processes, including neurotransmission, cardiovascular function, and smooth muscle contraction.
作用機序
4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine acts as a competitive antagonist of the muscarinic acetylcholine receptor, which is a G protein-coupled receptor that mediates the effects of acetylcholine in the body. By binding to the receptor, this compound prevents acetylcholine from binding and activating the receptor, thereby blocking its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various tissues and organs. In the central nervous system, this compound has been shown to block the effects of acetylcholine on cognitive function, memory, and learning. In the cardiovascular system, this compound has been shown to cause vasodilation and decrease heart rate. In smooth muscle tissue, this compound has been shown to cause relaxation and decrease contractility.
実験室実験の利点と制限
One of the main advantages of using 4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine in lab experiments is its high potency and selectivity for the muscarinic receptor. This allows researchers to study the effects of muscarinic receptor blockade with minimal interference from other receptors. However, one limitation of using this compound is its potential for off-target effects and non-specific binding to other receptors or proteins.
将来の方向性
There are several future directions for research on 4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine and its applications in scientific research. One area of interest is the development of more selective and potent muscarinic receptor antagonists that can be used to study the function of specific receptor subtypes. Another area of interest is the investigation of the role of muscarinic receptors in diseases such as Alzheimer's disease and Parkinson's disease, and the development of new therapies that target these receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects.
合成法
The synthesis of 4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 8-quinolinylmethyl chloride with 4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
科学的研究の応用
4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine has been widely used in scientific research to investigate the role of muscarinic receptors in various physiological and pathological conditions. This compound has been shown to be a valuable tool for studying the function of muscarinic receptors in the central nervous system, cardiovascular system, and smooth muscle tissue. This compound has also been used to investigate the role of muscarinic receptors in diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
pyrrolidin-1-yl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c30-25(29-13-1-2-14-29)21-8-17-28(18-9-21)23-10-15-27(16-11-23)19-22-6-3-5-20-7-4-12-26-24(20)22/h3-7,12,21,23H,1-2,8-11,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLUHOPCWKILAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018748.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5018753.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B5018762.png)
![N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5018770.png)
![1-[4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5018778.png)
![3-{[(4-methyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5018780.png)
![1-[(1-{[6-(1-azepanyl)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5018789.png)
![1-allyl-5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018792.png)
![1-(hydroxymethyl)-7-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018798.png)
![N-[2-(benzylamino)-1-methyl-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5018811.png)
![methyl 4-{[1-(2,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5018814.png)

![4-(2,4-dimethylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5018822.png)
![1-(2,5-dimethylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5018830.png)